molecular formula C23H23NO3 B4312088 4-(4-TERT-BUTYLPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE

4-(4-TERT-BUTYLPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE

Cat. No.: B4312088
M. Wt: 361.4 g/mol
InChI Key: IZBZZDHVCNNHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-TERT-BUTYLPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 4-tert-butylbenzaldehyde with 2-amino-3-methylquinoline in the presence of a suitable catalyst. This is followed by cyclization and oxidation steps to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-TERT-BUTYLPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and various alkyl halides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds with various functional groups.

Scientific Research Applications

4-(4-TERT-BUTYLPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-TERT-BUTYLPHENYL)-4-(2-METHYL-1-PIPERIDINYL)QUINOLINE
  • 2-(4-TERT-BUTYLPHENYL)-4-(4-METHYL-1-PIPERIDINYL)QUINOLINE
  • 2-(4-TERT-BUTYLPHENYL)QUINAZOLIN-4-OL

Uniqueness

4-(4-TERT-BUTYLPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyranoquinoline core and tert-butylphenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-23(2,3)15-11-9-14(10-12-15)17-13-19(25)27-21-16-7-5-6-8-18(16)24(4)22(26)20(17)21/h5-12,17H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBZZDHVCNNHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC(=O)OC3=C2C(=O)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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4-(4-TERT-BUTYLPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
4-(4-TERT-BUTYLPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
4-(4-TERT-BUTYLPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
4-(4-TERT-BUTYLPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
4-(4-TERT-BUTYLPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 6
4-(4-TERT-BUTYLPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE

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